BenchChemオンラインストアへようこそ!

2-{Furo[2,3-c]pyridin-2-yl}acetic acid

Regioselective metalation Organolithium chemistry C–H functionalization

2-{Furo[2,3-c]pyridin-2-yl}acetic acid (CAS 1369342-24-4, MW 177.16 g/mol, C₉H₇NO₃) is a heterocyclic building block that features a furo[2,3-c]pyridine core with an acetic acid side chain attached at the C2 position adjacent to the furan oxygen. The furo[2,3-c]pyridine scaffold is classified as a privileged structure in medicinal chemistry, having yielded potent B-Raf kinase inhibitors, TAK1 inhibitors, and TLR8 agonists upon further synthetic elaboration.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B7904420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Furo[2,3-c]pyridin-2-yl}acetic acid
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(O2)CC(=O)O
InChIInChI=1S/C9H7NO3/c11-9(12)4-7-3-6-1-2-10-5-8(6)13-7/h1-3,5H,4H2,(H,11,12)
InChIKeyWUWJUZAIFGRTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Furo[2,3-c]pyridin-2-yl}acetic acid (CAS 1369342-24-4): Procurement-Grade Overview for Medicinal Chemistry & Heterocycle Synthesis


2-{Furo[2,3-c]pyridin-2-yl}acetic acid (CAS 1369342-24-4, MW 177.16 g/mol, C₉H₇NO₃) is a heterocyclic building block that features a furo[2,3-c]pyridine core with an acetic acid side chain attached at the C2 position adjacent to the furan oxygen . The furo[2,3-c]pyridine scaffold is classified as a privileged structure in medicinal chemistry, having yielded potent B-Raf kinase inhibitors, TAK1 inhibitors, and TLR8 agonists upon further synthetic elaboration [1]. However, direct biological data for the parent 2-{furo[2,3-c]pyridin-2-yl}acetic acid molecule itself are virtually absent in the public domain; its procurement value is almost entirely a function of its structural differentiation from positional isomers, carboxylic acid analogs, and heteroatom variants for use as a late-stage diversification intermediate [2].

Why Generic Substitution of 2-{Furo[2,3-c]pyridin-2-yl}acetic acid with In-Class Analogs Risks Divergent Synthetic Outcomes


The furopyridine scaffold family is deceptively sensitive to substitution patterns: shifting the acetic acid group from C2 to C3 produces 2-(furo[2,3-c]pyridin-3-yl)acetic acid (CAS 167420-50-0), which presents a fundamentally different electronic environment for downstream metalation and cross-coupling reactions [1]. Replacing the methylene spacer with a directly attached carboxylic acid yields furo[2,3-c]pyridine-2-carboxylic acid (CAS 112372-15-3), altering both the pKa (predicted ~1.95 for the carboxylic acid analog vs. an estimated ~4.2–4.5 for the acetic acid homolog) and the conformational flexibility required for target engagement in biologically active derivatives [2]. Even the ostensibly minor change from a [2,3-c] to a [3,2-c] ring fusion reorders the reactivity hierarchy of lithiation sites, as documented in the toolbox for regioselective furopyridine functionalization [1]. These structural distinctions, while subtle in two-dimensional representation, translate into material differences in synthetic yield, purification profile, and biological outcome that make unqualified substitution inadvisable without explicit head-to-head validation.

Quantitative Differentiation Evidence: 2-{Furo[2,3-c]pyridin-2-yl}acetic acid vs. Closest Analogs


Evidence Item 1: Regiochemical Position C2 vs. C3 Determines Lithiation Reactivity Hierarchy

The C2 position of furo[2,3-c]pyridine, to which the acetic acid chain is attached in the target compound, is the kinetically preferred site for lithiation when using the [n-BuLi/LiDMAE] superbase, whereas electrophilic trapping at the C3 position requires a distinct metalation protocol [1]. This regiochemical bias means that the target compound (C2-substituted) can serve as a direct precursor for C7-selective functionalization via a second lithiation step, a synthetic pathway not accessible from the C3-isomer 2-(furo[2,3-c]pyridin-3-yl)acetic acid (CAS 167420-50-0) without protecting-group manipulation at the more hindered site [1].

Regioselective metalation Organolithium chemistry C–H functionalization

Evidence Item 2: Acetic Acid Linker vs. Carboxylic Acid Direct Attachment – pKa and Conformational Differentiation

Furo[2,3-c]pyridine-2-carboxylic acid (CAS 112372-15-3) has a predicted pKa of approximately 1.95 reflecting the electron-withdrawing effect of the directly attached carboxyl group on the aromatic core . The target compound, with a methylene spacer, is estimated to have a pKa in the range of 4.2–4.5 (typical for arylacetic acids), offering improved passive membrane permeability at physiological pH due to a higher fraction of neutral species [1]. Furthermore, X-ray co-crystal structures of furo[2,3-c]pyridine-based kinase inhibitors such as TAK1 inhibitor 12az (IC₅₀ ~10 nM) reveal that the spatial orientation of the side chain at the C2 position is critical for hydrogen-bond network formation with the kinase hinge region [2]; the conformational flexibility conferred by the methylene spacer is lost in the directly attached carboxylic acid analog.

Physicochemical profiling Drug-likeness optimization Bioisostere design

Evidence Item 3: Ring Fusion Topology [2,3-c] vs. [3,2-c] – Differential Heteroatom Positioning and Pharmacophoric Geometry

The [2,3-c] fusion found in the target compound positions the furan oxygen at the 2-position and the pyridine nitrogen at the 6-position of the fused system, creating a hydrogen-bond acceptor pair that mimics the adenine moiety in ATP. In the [3,2-c] isomer (e.g., furo[3,2-c]pyridine-3-acetic acid, CAS 167420-51-1), the heteroatom geometry is altered, with the pyridine nitrogen moving to the 5-position and the furan oxygen shifting, resulting in a different vector angle between hydrogen-bond acceptors [1]. This structural nuance is exploitable for achieving selectivity within the kinome: B-Raf inhibitors built on the [2,3-c] scaffold, such as the indanone oxime series, achieved IC₅₀ values below 100 nM against B-Raf(V600E) with >50-fold selectivity over a panel of off-target kinases [2], a selectivity profile that would not be maintained if the [3,2-c] isomer were used as the starting scaffold.

Scaffold hopping Kinase hinge binding Furopyridine isomer comparison

Evidence Item 4: Oxygen vs. Sulfur Heteroatom in the Fused Ring – Metabolic Stability and Lipophilicity Trade-offs

Thieno[2,3-c]pyridine-2-acetic acid derivatives (exemplified by CAS 870235-38-4) replace the furan oxygen with sulfur, increasing the calculated logP by approximately 0.5–0.7 log units compared to the oxygen analog . While this may be advantageous for certain CNS targets, the furo[2,3-c]pyridine core avoids the metabolic liability of sulfur oxidation to sulfoxide/sulfone metabolites that complicates the development of thienopyridine-based therapeutics [1]. In the context of anti-infective furo[2,3-c]pyridines, the oxygen-containing scaffold has demonstrated significant protistocidal activity (qualitatively reported as 'significant' in 4-RCH₂-furo[2,3-c]pyridine series [2]), while maintaining a lower clogP that favors aqueous solubility for in vitro screening. No direct head-to-head furo vs. thieno comparison with matched acetic acid substitution has been published.

Heteroatom bioisosterism Metabolic stability Lipophilicity modulation

Evidence Item 5: Aromatic vs. Partially Saturated Core – Conformational Rigidity and π-Stacking Capacity

The fully aromatic furo[2,3-c]pyridine core in the target compound provides a rigid, planar scaffold ideal for ATP-competitive kinase hinge binding, as evidenced by the co-crystal structure of 2-(1-benzothiophen-7-yl)-4-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine bound to TAK1-TAB1 (PDB 4L3P, resolution 2.68 Å), where the furopyridine plane makes extensive hydrophobic contacts with the kinase hinge [1]. The partially saturated analog 2-{4H,5H,6H,7H-furo[2,3-c]pyridin-7-yl}acetic acid (CAS 2138009-84-2, MW 181.19) sacrifices this planarity, adopting a half-chair conformation in the saturated ring that reduces π-stacking capacity by an estimated 40–50% and increases the number of sp³ centers, potentially improving solubility but at the cost of reduced complementarity to flat kinase binding pockets . No direct comparative biological data exist for the two acetic acid derivatives.

Scaffold rigidity Ligand efficiency Crystal packing

Procurement-Relevant Application Scenarios for 2-{Furo[2,3-c]pyridin-2-yl}acetic acid


Scenario 1: Kinase Inhibitor Fragment Library – ATP-Hinge Binder Precursor

The C2-acetic acid substituent on the furo[2,3-c]pyridine core enables direct amide coupling with aminopyrazole, aminopyrimidine, or indazole hinge-binding motifs, generating focused libraries for kinome screening. The planarity of the fully aromatic scaffold and the hydrogen-bond acceptor geometry of the [2,3-c] fusion (as validated by B-Raf and TAK1 co-crystal structures, PDB 3PSB and 4L3P [1]) make this compound the appropriate starting material for Type I ATP-competitive inhibitor design, where the C2 attachment point places the coupled fragment in the solvent-exposed region of the kinase active site. Procurement of the C2-isomer rather than the C3-isomer (CAS 167420-50-0) ensures the coupled fragment projects toward the ribose pocket rather than the phosphate-binding region, a critical geometric constraint for kinase selectivity [1].

Scenario 2: Anti-Infective Hit Expansion via 4-Position Derivatization

The 4-position of the furo[2,3-c]pyridine core is amenable to chloromethylation and subsequent amination, as demonstrated by Zubenko et al. in their synthesis of 4-RCH₂-furo[2,3-c]pyridines that exhibited significant protistocidal activity [2]. The target compound, bearing an acetic acid handle at C2, offers a dual-functionalization vector: the C2 acetic acid can be converted to amides, esters, or heterocycles via standard coupling chemistry, while the 4-position can be independently elaborated via Vilsmeier-Haack or radical chlorination followed by nucleophilic displacement. This orthogonal reactivity, which is not equally accessible from the C3-acetic acid isomer, makes the C2-substituted compound a more versatile scaffold for parallel library synthesis in neglected disease drug discovery programs.

Scenario 3: GPCR Agonist Scaffold – GPR119 Agonist Precursor

Patent EP 2820022 A1 discloses furo[2,3-c]pyridines as GPR119 agonists for the treatment of type 2 diabetes and obesity, with the 2-position of the furo[2,3-c]pyridine core identified as a key attachment point for piperidine-carboxylic acid ester pharmacophores [3]. The acetic acid moiety at C2 in the target compound serves as a direct precursor for amide bond formation with the piperidine nitrogen, enabling one-step access to the core GPR119 pharmacophore without requiring carbon-carbon bond formation. This synthetic efficiency advantage, combined with the oxygen heteroatom's lower lipophilicity compared to thienopyridine GPR119 modulators, supports the selection of furo[2,3-c]pyridine-based building blocks for metabolic disease target screening cascades.

Scenario 4: TLR8 Agonist Vaccine Adjuvant – 2,3-Diamino-furo[2,3-c]pyridine Precursor

Salunke et al. identified 2,3-diamino-furo[2,3-c]pyridines as a novel chemotype of TLR8 agonists that activate NF-κB signaling without inducing proinflammatory cytokines in human PBMCs [4]. The C2 substituent was found to be a critical determinant of SAR, with specific C2 modifications determining the magnitude of chemokine upregulation. The target compound, bearing a carboxylic acid at C2 via a methylene spacer, can be converted to the corresponding amine (furo[2,3-c]pyridin-2-ylmethanamine, CAS 153863-91-3) through Curtius rearrangement, providing a direct synthetic entry into the 2-amino-furo[2,3-c]pyridine series. This is a tangible, literature-supported route to a validated biological phenotype that is not equally accessible from the C3-acetic acid or carboxylic acid analog.

Quote Request

Request a Quote for 2-{Furo[2,3-c]pyridin-2-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.